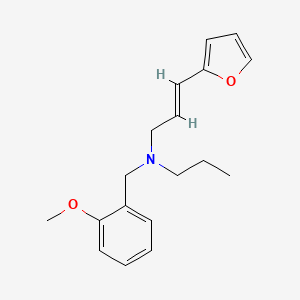![molecular formula C19H28N2O2 B5904559 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)
3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide, also known as MPB, is a small molecule that has been extensively studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that are involved in the regulation of gene expression, while PDEs are enzymes that are involved in the regulation of cyclic nucleotide levels. By inhibiting the activity of these enzymes, 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide may be able to modulate gene expression and signaling pathways, leading to its biological activities.
Biochemical and Physiological Effects:
3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and neuroprotective effects, 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has also been shown to have antioxidant and anti-angiogenic effects. It has been suggested that these effects may be due to its ability to modulate gene expression and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide in lab experiments is its ability to modulate gene expression and signaling pathways. This makes it a useful tool for studying the molecular mechanisms underlying various biological processes. However, one of the limitations of using 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide. One area of research is to further elucidate its mechanism of action. This may involve identifying its target proteins and signaling pathways. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases. Finally, there is also a need to investigate the potential toxicity of 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide and to identify ways to mitigate its toxicity.
Synthesemethoden
The synthesis of 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-N-(4-pyrrolidin-1-ylbutyl)benzamide with potassium tert-butoxide in the presence of 2-methylpropene. This reaction yields 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide, which is the desired product.
Wissenschaftliche Forschungsanwendungen
3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been its antitumor activity. 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-methylprop-2-enoxy)-N-(4-pyrrolidin-1-ylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16(2)15-23-18-9-7-8-17(14-18)19(22)20-10-3-4-11-21-12-5-6-13-21/h7-9,14H,1,3-6,10-13,15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRLZSUMDYGINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-propyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5904477.png)


![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)

![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)

![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)

![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)
![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)

![6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B5904545.png)
![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)